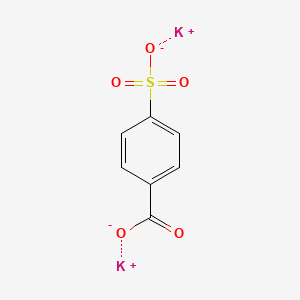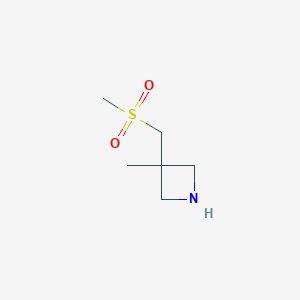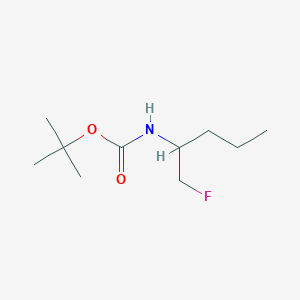![molecular formula C28H32N3O8P B12289353 3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMOC-TYR(PO(NME2)2)-OH is a modified amino acid derivative. It is a fluorenylmethoxycarbonyl (FMOC) protected tyrosine with a dimethylphosphoramidate group. This compound is used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-TYR(PO(NME2)2)-OH typically involves solid-phase peptide synthesis (SPPS) using FMOC chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The FMOC group is then removed using a base such as piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent like HBTU or DIC . The dimethylphosphoramidate group is introduced through a phosphorylation reaction using reagents like diethyl phosphoramidite and a base such as N-methylimidazole .
Industrial Production Methods
Industrial production of FMOC-TYR(PO(NME2)2)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
FMOC-TYR(PO(NME2)2)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the FMOC group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Phosphorylation: Introduction of the dimethylphosphoramidate group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, or other coupling reagents in DMF.
Phosphorylation: Diethyl phosphoramidite and N-methylimidazole.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and modifications, such as the dimethylphosphoramidate group on tyrosine .
Wissenschaftliche Forschungsanwendungen
FMOC-TYR(PO(NME2)2)-OH has several scientific research applications:
Wirkmechanismus
The mechanism of action of FMOC-TYR(PO(NME2)2)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The dimethylphosphoramidate group can mimic phosphorylation, affecting protein interactions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FMOC-TYR(PO(OH)2)-OH: A similar compound with a phosphate group instead of a dimethylphosphoramidate group.
FMOC-TYR(PO(OMe)2)-OH: Another derivative with a dimethylphosphate group.
Eigenschaften
Molekularformel |
C28H32N3O8P |
|---|---|
Molekulargewicht |
569.5 g/mol |
IUPAC-Name |
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33) |
InChI-Schlüssel |
RNIUNVOMPOGZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)







![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)



![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
